molecular formula C24H19NO4 B1679934 2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate CAS No. 114932-60-4

2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate

Cat. No.: B1679934
CAS No.: 114932-60-4
M. Wt: 385.4 g/mol
InChI Key: YBNMDCCMCLUHBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The compound is not for human or veterinary use . Further safety and hazard information was not found in the retrieved sources.

Preparation Methods

The synthesis of 1-Pyrenebutyric acid N-hydroxysuccinimide ester typically involves the reaction of 1-Pyrenebutyric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere . The product is then purified by recrystallization or chromatography.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Pyrenebutyric acid N-hydroxysuccinimide ester primarily undergoes substitution reactions. It acts as an activating reagent for carboxylic acids, facilitating the formation of amide bonds with amines . Common reagents used in these reactions include amines and coupling agents like dicyclohexylcarbodiimide. The major product formed from these reactions is the corresponding amide .

Comparison with Similar Compounds

1-Pyrenebutyric acid N-hydroxysuccinimide ester is similar to other N-hydroxysuccinimide esters, such as N-hydroxysuccinimide acetate and N-hydroxysuccinimide propionate. its unique structure, which includes a pyrene moiety, makes it particularly useful for applications involving fluorescence and the detection of nucleic acids . The pyrene group provides strong fluorescence properties, which are not present in other N-hydroxysuccinimide esters.

Similar Compounds

  • N-Hydroxysuccinimide acetate
  • N-Hydroxysuccinimide propionate
  • N-Hydroxysuccinimide butyrate

This unique combination of properties makes 1-Pyrenebutyric acid N-hydroxysuccinimide ester a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-pyren-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-20-13-14-21(27)25(20)29-22(28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNMDCCMCLUHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150902
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114932-60-4
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114932604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Succinimidyl-3'-pyrenebutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenebutyric acid N-hydroxysuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
Reactant of Route 2
Reactant of Route 2
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
Reactant of Route 3
Reactant of Route 3
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
Reactant of Route 4
Reactant of Route 4
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
Reactant of Route 5
Reactant of Route 5
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate
Reactant of Route 6
Reactant of Route 6
2,5-Dioxopyrrolidin-1-YL 4-(pyren-1-YL)butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.